molecular formula C17H21NO3S B1663070 4,6-Dimethyl-3-(2-methylphenyl)sulfonyl-1-propan-2-ylpyridin-2-one CAS No. 866051-54-9

4,6-Dimethyl-3-(2-methylphenyl)sulfonyl-1-propan-2-ylpyridin-2-one

Cat. No. B1663070
CAS RN: 866051-54-9
M. Wt: 319.4 g/mol
InChI Key: VMBQNRFBFZYWDC-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3-(2-methylphenyl)sulfonyl-1-propan-2-ylpyridin-2-one, also known as DMSPP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine and pharmacology. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Scientific Research Applications

Synthesis and Transformation in Organic Chemistry

  • Vinylogous Sulfonamides : The compound is used in the preparation of vinylogous sulfonamides, which are key intermediates in the synthesis of indolizidines, a class of alkaloids. These intermediates have shown potential in the creation of sulfone-substituted indolizines, relevant for alkaloid synthesis (Michael et al., 2004).

Polymer Science

  • Fluorinated Polyamides : The compound finds application in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers are known for their high thermal stability and low dielectric constants, making them suitable for various industrial applications (Liu et al., 2013).

Pharmacology and Medicine

  • Organophosphorus Inhibition Reversal : A derivative of this compound, dimethyl(pyridin-2-yl)sulfonium, has been explored for its ability to reverse the aging process of acetylcholinesterase inhibited by organophosphorus compounds. This research is significant in the context of treating exposure to organophosphorus poisons (Chandar et al., 2014).

Molecular Chemistry

  • Crystal Structure Analysis : The compound is involved in the study of crystal structures, particularly in understanding the geometry and bonding of sulfur atoms in various sulfone compounds. This is vital for understanding molecular interactions and designing new molecules (Jeyakanthan et al., 1998).

Organic Synthesis

  • Synthesis of Heterocyclic Compounds : This compound is utilized in the synthesis of novel substituted 1,5-benzothiazepines, which incorporate the sulfonyl group and are important for creating various heterocyclic compounds (Chhakra et al., 2019).

properties

IUPAC Name

4,6-dimethyl-3-(2-methylphenyl)sulfonyl-1-propan-2-ylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-11(2)18-14(5)10-13(4)16(17(18)19)22(20,21)15-9-7-6-8-12(15)3/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBQNRFBFZYWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(C=C(N(C2=O)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-3-(2-methylphenyl)sulfonyl-1-propan-2-ylpyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyl-3-(2-methylphenyl)sulfonyl-1-propan-2-ylpyridin-2-one
Reactant of Route 2
4,6-Dimethyl-3-(2-methylphenyl)sulfonyl-1-propan-2-ylpyridin-2-one
Reactant of Route 3
4,6-Dimethyl-3-(2-methylphenyl)sulfonyl-1-propan-2-ylpyridin-2-one
Reactant of Route 4
4,6-Dimethyl-3-(2-methylphenyl)sulfonyl-1-propan-2-ylpyridin-2-one
Reactant of Route 5
4,6-Dimethyl-3-(2-methylphenyl)sulfonyl-1-propan-2-ylpyridin-2-one
Reactant of Route 6
4,6-Dimethyl-3-(2-methylphenyl)sulfonyl-1-propan-2-ylpyridin-2-one

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